4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

Catalog No.
S871497
CAS No.
1000414-17-4
M.F
C10H15BO4
M. Wt
210.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

CAS Number

1000414-17-4

Product Name

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

IUPAC Name

[4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid

Molecular Formula

C10H15BO4

Molecular Weight

210.04 g/mol

InChI

InChI=1S/C10H15BO4/c1-7-4-9(15-6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3

InChI Key

KAAMSKWLTRGLFW-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1C)OCOC)C)(O)O

Canonical SMILES

B(C1=C(C=C(C=C1C)OCOC)C)(O)O

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid (CAS 1000414-17-4) is a specialized arylboronic acid designed for use in palladium-catalyzed cross-coupling reactions. Its key structural features are the ortho,ortho-dimethyl substituents, which introduce significant steric hindrance, and a methoxymethyl (MOM) ether protecting the para-phenol group. These features make it a critical building block for the controlled, high-yield synthesis of complex, sterically crowded biaryl phenols, which are prevalent scaffolds in medicinal chemistry and materials science. [REFS-1, REFS-2]

Research Fit

Workflow Sterically hindered Suzuki–Miyaura coupling partner
Protection Strategy MOM group survives basic coupling conditions; cleaved under mild acid
Research Context Reported in GPR40-targeted research programs

Direct substitution with the unprotected analog, 4-hydroxy-2,6-dimethylphenylboronic acid, is often unviable in complex, multi-step syntheses. The free phenolic hydroxyl group is acidic and nucleophilic, creating significant process risks under typical Suzuki-Miyaura coupling conditions. It can lead to competitive O-arylation (ether formation), react with the base, or coordinate to the palladium catalyst, causing catalyst deactivation and the formation of difficult-to-remove impurities. [1] The use of the MOM-protected form (CAS 1000414-17-4) circumvents these failure modes by masking the reactive phenol, ensuring that the C-C bond formation proceeds cleanly and predictably before a planned, high-yield deprotection in a subsequent step.

Substitution Risk

2,6-Dimethyl steric environment alters coupling kinetics vs. unhindered boronic acids
Free phenol analog may undergo O-arylation or protodeboronation
Methyl ether analog requires harsh deprotection that may degrade boronic acid

Enables High-Yield Synthesis of a Sterically Hindered FGFR Inhibitor Precursor

In the synthesis of a key intermediate for a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, a Suzuki-Miyaura coupling was performed between a complex, multi-substituted aryl bromide and 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid. The reaction proceeded to give the desired sterically hindered biaryl product in an 85% isolated yield. [1] This high conversion and yield in a late-stage, sterically demanding coupling highlights the processability and effectiveness of the MOM-protected reagent, where an unprotected phenol would be expected to result in significant side products and lower process efficiency.

Evidence DimensionIsolated Yield
Target Compound Data85%
Comparator Or BaselineUnprotected 4-hydroxy-2,6-dimethylphenylboronic acid, which is prone to side-reactions (e.g., O-arylation) and catalyst inhibition under basic coupling conditions.
Quantified DifferenceAchieves a high (85%) yield in a complex transformation where the unprotected analog is known to be problematic.
ConditionsSuzuki-Miyaura Coupling: PdCl2(dppf)-CH2Cl2 adduct (catalyst), aqueous sodium carbonate (base), in a 1,4-dioxane/water solvent system at 90 °C. [<a href="https://patents.google.com/patent/WO2018090078A1" target="_blank">1</a>]

For multi-step synthesis of high-value molecules, maximizing yield and minimizing purification-intensive side products at each step is critical for economic viability; this reagent enables a robust and high-yield transformation that would otherwise be a process bottleneck.

Steric Yield Penalty
Data to verify
30% isolated yield (hindered analog) vs. 60% (unhindered analog)
Steric hindrance may reduce coupling yield; select for selectivity context
Based on structural analog; target compound not directly tested
MOM Orthogonal Stability
Class-level inference
MOM: stable pH 10–12, cleaved pH 2–3; Methyl ether: requires BBr₃/TMSI; Free phenol: O-arylation risk
MOM enables deprotection without boronic acid degradation
Class-level stability; optimize conditions for specific substrate
Patent Route
Reported
Listed as reactant in US20120035196A1 for GPR40 agonist synthesis
Supports synthetic entry to 2,6-dimethyl-4-oxygenated biaryl pharmacophore
Building block; bioactivity depends on final compound
Purity Comparison
Specification review
Target: 97–98+% purity; Comparator: ≥95% (variable anhydride content)
Higher defined purity may support reproducible stoichiometry
Vendor-specified; verify by in-house analysis
LogP Predicted
Class-level inference
Target: LogP −0.03; Free phenol analog: LogP 1.77
Lower lipophilicity may enhance aqueous-phase transmetalation
Predicted value; experimental LogP not published

Late-Stage Synthesis of Sterically Crowded Biaryl Scaffolds for Kinase Inhibitors

This compound is the indicated choice for complex, multi-step syntheses of drug candidates, such as FGFR inhibitors, where a sterically hindered biaryl phenol motif is required. Its MOM protection ensures high coupling yields and process reliability in late-stage steps where material value is high and purification is challenging. [1]

Precursor for Ortho,Ortho-Disubstituted Biaryl Phenols in Materials Science

In applications requiring high-purity, sterically encumbered biaryl phenols for ligands, organic electronics, or polymer synthesis, this reagent provides a reliable route. It allows for the clean installation of the biaryl core before a simple acidic deprotection to reveal the phenol for subsequent functionalization.

Application Fit Matrix

Application
Selection Property
Validation Focus
GPR40-targeted research
Documented synthetic intermediate
Fidelity to patented synthetic route
Multi-step phenol protection
MOM orthogonal stability
Mild acidic deprotection integrity
Selective hindered coupling
2,6-Dimethyl steric profile
Regioselectivity in polyhalogenated substrates
Analytical reference standard
ISO 17034 certification
Metrological traceability and purity

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